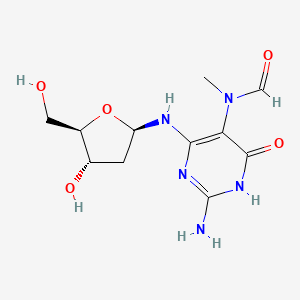
7-Mguo iro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Mguo iro, also known as 7-methylguanosine, is a modified nucleoside derived from guanosine. It is a significant biomarker for DNA methylation and is often used in studies related to cancer and other diseases. The compound is formed when a methyl group is added to the nitrogen atom at the seventh position of the guanine base.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylguanosine typically involves the methylation of guanosine. One common method is the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a controlled temperature to ensure the selective methylation at the seventh position of the guanine base.
Industrial Production Methods
Industrial production of 7-methylguanosine may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-methylguanosine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert 7-methylguanosine back to its parent compound, guanosine.
Substitution: The methyl group at the seventh position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various methylated and demethylated derivatives of guanosine, as well as other nucleoside analogs.
Applications De Recherche Scientifique
7-methylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside chemistry and methylation reactions.
Biology: The compound serves as a biomarker for DNA methylation, which is crucial in understanding gene expression and regulation.
Medicine: 7-methylguanosine is studied for its role in cancer and other diseases, as DNA methylation is often altered in these conditions.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents targeting methylation pathways.
Mécanisme D'action
The mechanism of action of 7-methylguanosine involves its incorporation into DNA and RNA, where it affects the methylation status of these nucleic acids. The methyl group at the seventh position of guanine can influence the binding of proteins and other molecules to DNA and RNA, thereby affecting gene expression and cellular functions. The compound’s effects are mediated through various molecular targets and pathways, including DNA methyltransferases and methyl-binding proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine: The parent compound of 7-methylguanosine, lacking the methyl group at the seventh position.
5-methylcytosine: Another methylated nucleoside, commonly studied in the context of DNA methylation.
3-methyladenosine: A methylated derivative of adenosine, also involved in methylation studies.
Uniqueness
7-methylguanosine is unique due to its specific methylation at the seventh position of guanine, which distinguishes it from other methylated nucleosides. This specific modification has distinct effects on DNA and RNA structure and function, making it a valuable tool in studying methylation-related processes.
Propriétés
Numéro CAS |
72398-32-4 |
|---|---|
Formule moléculaire |
C11H17N5O5 |
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
N-[2-amino-4-[[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]-6-oxo-1H-pyrimidin-5-yl]-N-methylformamide |
InChI |
InChI=1S/C11H17N5O5/c1-16(4-18)8-9(14-11(12)15-10(8)20)13-7-2-5(19)6(3-17)21-7/h4-7,17,19H,2-3H2,1H3,(H4,12,13,14,15,20)/t5-,6+,7+/m0/s1 |
Clé InChI |
RLBJYWQLKDLJEV-RRKCRQDMSA-N |
SMILES isomérique |
CN(C=O)C1=C(N=C(NC1=O)N)N[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canonique |
CN(C=O)C1=C(N=C(NC1=O)N)NC2CC(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


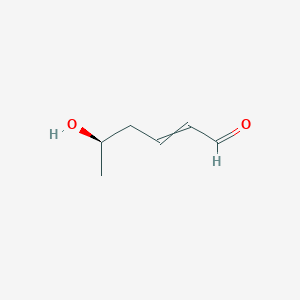
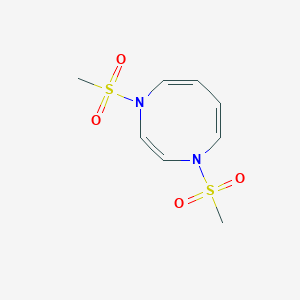
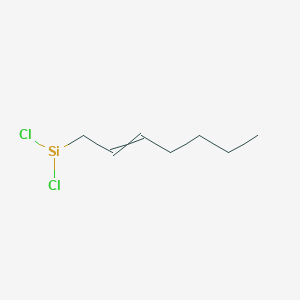
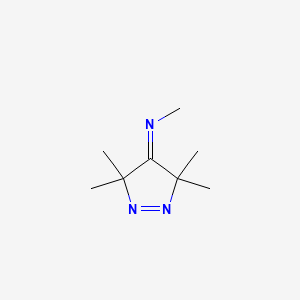

![N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide)](/img/structure/B14459458.png)
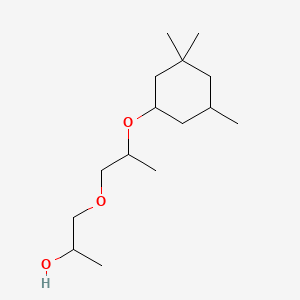
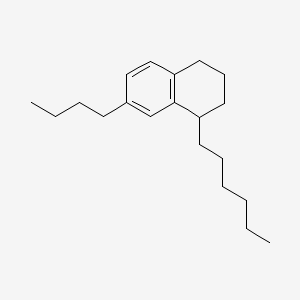
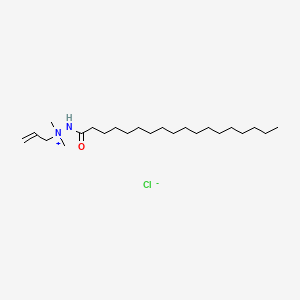


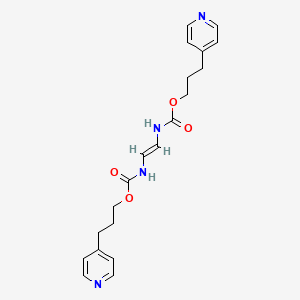
![Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]-](/img/structure/B14459504.png)
![5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B14459508.png)
